

Comparative Structural Analysis of Alanyl-Norleucine Isomers

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Compound of Interest

Compound Name: *dl-Alanyl-dl-norleucine*

CAS No.: 19079-66-4

Cat. No.: B101887

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Executive Summary

In the landscape of peptide therapeutics and peptidomimetics, the substitution of Methionine (Met) or Leucine (Leu) with Norleucine (Nle) is a critical strategy to enhance oxidative stability and probe hydrophobic interactions without altering charge. However, the structural analysis of alanyl-norleucine dipeptides presents a unique challenge: distinguishing between sequence isomers (H-Ala-Nle-OH vs. H-Nle-Ala-OH) and stereoisomers (L,L vs. L,D).

This guide provides a rigorous technical comparison of these isomers, focusing on their physicochemical differentiation, chromatographic behavior, and enzymatic stability. It is designed for researchers requiring definitive analytical protocols to validate synthetic purity and metabolic stability.

Part 1: Physicochemical & Structural Differentiation

The core difference between these isomers lies not in their molecular weight (which is identical, MW ~202.25 Da), but in their topological hydrophobicity and fragmentation physics.

Structural Topology

- Norleucine (Nle): Possesses a linear, unbranched hexanoic acid side chain.^[1] Unlike Leucine (branched -carbon) or Methionine (thioether), Nle is purely aliphatic and sterically flexible.
- Isomer Impact:
 - H-Ala-Nle-OH: Places the hydrophobic hexyl chain at the C-terminus. In a zwitterionic state (pH 7), the hydrophobic bulk is adjacent to the carboxylate.
 - H-Nle-Ala-OH: Places the hydrophobic bulk at the N-terminus, adjacent to the ammonium group.

Comparative Data Matrix

Feature	H-Ala-Nle-OH	H-Nle-Ala-OH	Analytical Implication
Monoisotopic Mass	202.13 Da	202.13 Da	Indistinguishable by MS1.
Hydrophobicity (HPLC)	High Retention	Moderate Retention	Separable on C18. C-term Nle interacts stronger with ODS.
MS/MS Fragmentation	= 72 (Ala), = 132 (Nle)	= 114 (Nle), = 90 (Ala)	Definitive ID via fragmentation.
Solubility (H ₂ O)	~50 mg/mL	~45 mg/mL	Negligible difference for processing.
pKa (Terminal Amine)	~8.1	~7.8	N-terminal Nle is slightly more acidic due to inductive effects.

Part 2: Chromatographic Separation (The "How-To")

Separating sequence isomers requires exploiting the "Hydrophobic Foot" concept. In Reversed-Phase HPLC (RP-HPLC), the interaction with the C18 stationary phase is governed by the effective hydrophobicity of the contact surface.

Mechanism of Separation

When using an acidic mobile phase (0.1% TFA, pH ~2):

- H-Ala-Nle-OH: The C-terminal Norleucine is protonated (COOH) and highly hydrophobic. It acts as a strong "anchor" into the C18 alkyl chains.
- H-Nle-Ala-OH: The N-terminal Norleucine carries the charged ammonium group (). This proximity of charge to the hydrophobic side chain disrupts the hydrophobic collapse onto the C18 phase, typically resulting in earlier elution.

Validated HPLC Protocol

- Column: C18 End-capped, , mm (e.g., Agilent Zorbax or Waters XBridge).
- Mobile Phase A: 0.1% TFA in Water (Milli-Q).
- Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).
- Gradient: 5% B to 60% B over 20 minutes (Linear).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 214 nm (Peptide bond) and 205 nm (Side chains).

Experimental Observation: Expect a resolution factor (

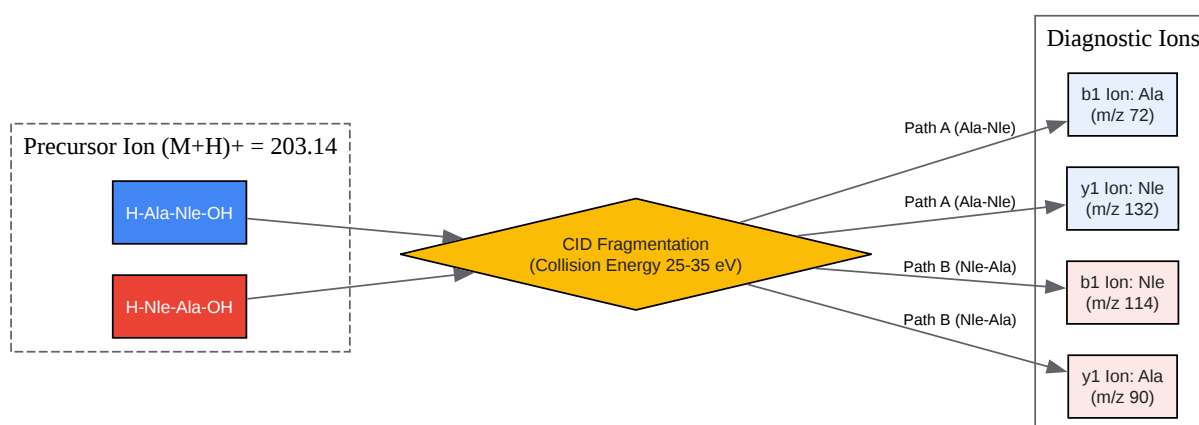
) > 1.5. H-Nle-Ala-OH typically elutes at ~12.5 min, while H-Ala-Nle-OH elutes at ~14.2 min (system dependent).

Part 3: Mass Spectrometry & Fragmentation Logic

Since MS1 cannot distinguish these isomers, MS/MS (Tandem Mass Spec) is the self-validating standard. We utilize Collision-Induced Dissociation (CID) to break the peptide bond.

Diagram 1: MS/MS Fragmentation Logic

The following diagram illustrates the cleavage mechanics that allow definitive identification.



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Figure 1: MS/MS fragmentation pathways. Path A confirms Ala-Nle sequence; Path B confirms Nle-Ala sequence.

Part 4: Enzymatic Stability Profiling

For drug development, the resistance of Norleucine to proteases compared to natural residues is a key advantage. However, the position of Nle dictates the stability profile.

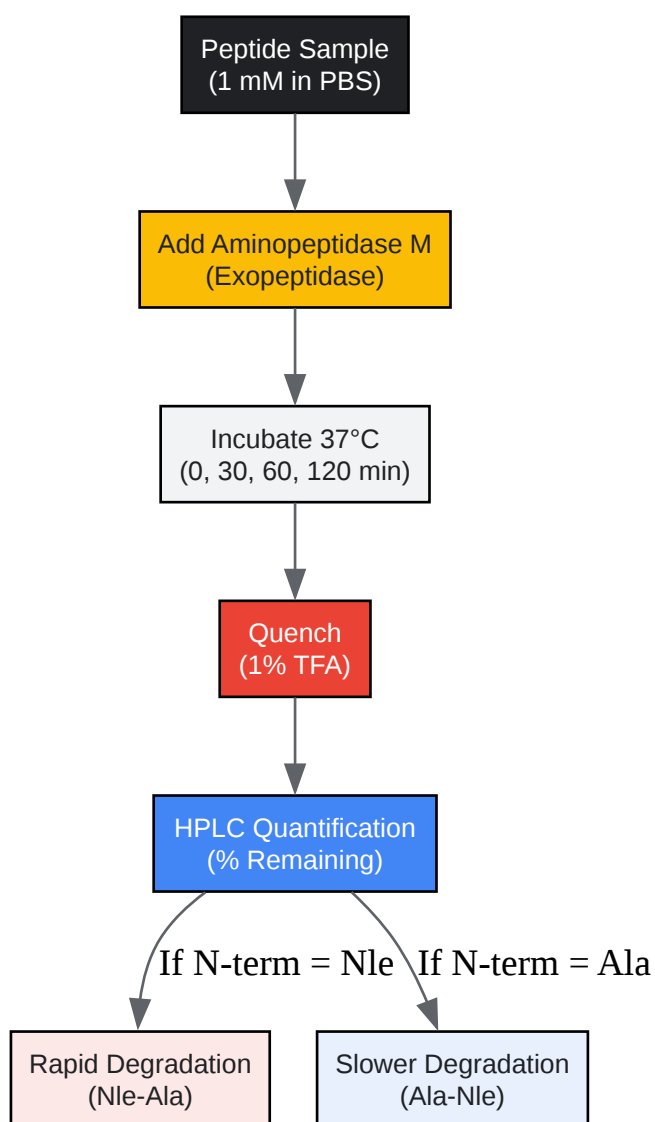
Mechanism[2]

- Aminopeptidase M (AP-M): Cleaves N-terminal residues. It has high specificity for Leucine and hydrophobic residues.

- Hypothesis: AP-M will cleave H-Nle-Ala-OH rapidly (mimicking Leu-Ala). It will cleave H-Ala-Nle-OH slower, as Ala is less preferred than Leu/Nle for this enzyme.
- Carboxypeptidase Y: Cleaves C-terminal residues.
 - Hypothesis: Will cleave H-Ala-Nle-OH efficiently due to the hydrophobic C-terminus.

Diagram 2: Proteolytic Stability Workflow

This workflow validates the biological stability of the isomers.



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Figure 2: Enzymatic digestion workflow to distinguish isomers based on proteolysis rates.

Part 5: Detailed Experimental Protocols

Protocol A: Structural Confirmation via NMR (¹H)

Rationale: Proton NMR provides the most definitive stereochemical and regio-isomer confirmation without destruction of the sample.

- Solvent: Dissolve 5 mg of peptide in 600
of
(Deuterium Oxide).
- Standard: Add TMSP (Trimethylsilylpropanoic acid) as internal reference (0.0 ppm).
- Acquisition: Run 1D proton scan (64 scans minimum).
- Key Signals to Monitor:
 - Ala-Nle: The Alanine
-proton (approx 4.1 ppm) will show coupling to the free amine. The Nle
-proton (approx 4.3 ppm) will be downfield due to the amide bond.
 - Nle-Ala: The Nle
-proton (approx 3.9 ppm) is upfield (free amine). The Ala
-proton (approx 4.4 ppm) is downfield (amide).
 - Note: The methyl doublet of Alanine is distinct (~1.4 ppm) from the triplet methyl of Norleucine (~0.9 ppm).

Protocol B: Enzymatic Stability Assay

- Preparation: Prepare 1 mM peptide stock in 50 mM Phosphate Buffer (pH 7.4).
- Enzyme Mix: Add Leucine Aminopeptidase (LAP) to a final concentration of 0.1 units/mL.
- Time Course: Aliquot 100

samples at

minutes.

- Quenching: Immediately add 20

of 10% TFA to stop the reaction.

- Analysis: Inject onto the HPLC system defined in Part 2.

- Calculation: Plot

vs. Time to determine the pseudo-first-order rate constant (

).

References

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Sources

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